Matrix Effect Compensation: d7-Labeled MK-7 vs. Non-Matched Internal Standards in LC-ESI-MS/MS of Food Matrices
In a direct head-to-head comparison within a single validated method, the deuterated internal standard d7-MK-7 achieved a relative matrix effect (RME) value of approximately 1.0 for MK-7 quantification across cow cheese, natto, and lamb liver matrices, indicating complete compensation of matrix-induced ion suppression or enhancement [1]. In contrast, when non-matched deuterated internal standards (e.g., d7-PK used as surrogate IS for MK-7) were employed, the RME deviated substantially from 1.0, demonstrating incomplete matrix effect correction [1]. The method's limit of quantification (LOQ) for MK-7 using d7-MK-7 as IS was ≤4 µg/100 g food, with intra- and inter-assay precision below 15% RSD [1].
| Evidence Dimension | Relative matrix effect (RME) – compensation of ion suppression/enhancement |
|---|---|
| Target Compound Data | RME ≈ 1.0 for MK-7 quantification when using d7-MK-7 as matched internal standard (cow cheese, natto, lamb liver matrices) [1] |
| Comparator Or Baseline | Non-matched deuterated IS (e.g., d7-PK as surrogate for MK-7): RME deviates significantly from 1.0; incomplete matrix effect correction [1] |
| Quantified Difference | RME = 1.0 (complete correction) for matched d7-MK-7 IS vs. RME ≠ 1.0 (incomplete correction) for non-matched IS; LOQ ≤4 µg/100 g food; precision <15% RSD for MK-7 with matched IS [1] |
| Conditions | LC-ESI-MS/MS with multiple reaction monitoring (MRM); food matrices: cow cheese, natto, lamb liver; triplicate analysis over two days; methanol as reference solvent [1] |
Why This Matters
Only a retention-time-matched and mass-matched deuterated analog can fully compensate for matrix effects in ESI-based MS detection, making 10Z-Vitamin K2-d7 indispensable when quantifying 10Z-vitamin K2 isomers in complex biological or food matrices.
- [1] Jensen MB, Rød KEL, Švarc PL, Oveland E, Jakobsen J. Vitamin K (phylloquinone and menaquinones) in foods – Cost-effective quantification by LC-ESI-MS/MS. Food Chemistry. 2022;385:132672. doi:10.1016/j.foodchem.2022.132672 View Source
